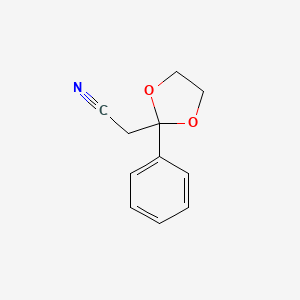

(2-Phenyl-1,3-dioxolan-2-yl)acetonitrile

Description

(2-Phenyl-1,3-dioxolan-2-yl)acetonitrile is a nitrile derivative featuring a 1,3-dioxolane ring substituted with a phenyl group at the 2-position. This compound is characterized by its bicyclic structure, where the dioxolane ring provides rigidity and electronic effects, while the acetonitrile moiety introduces reactivity for further functionalization. It is commonly employed as a synthetic intermediate in pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic additions, cyclizations, and coupling reactions.

A notable synthesis route involves the coupling of 5-bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine with 1-cyclopropylethanol under palladium catalysis, yielding the target compound with 58% efficiency and 6:1 regioselectivity . This method highlights its utility in constructing complex heterocyclic frameworks.

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-(2-phenyl-1,3-dioxolan-2-yl)acetonitrile |

InChI |

InChI=1S/C11H11NO2/c12-7-6-11(13-8-9-14-11)10-4-2-1-3-5-10/h1-5H,6,8-9H2 |

InChI Key |

AXUHVWIDNBGPAD-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)(CC#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of (2-Phenyl-1,3-dioxolan-2-yl)acetonitrile and Analogues

| Compound Name | Core Structure | Substituents/Modifications | Key Features |

|---|---|---|---|

| (2-Phenyl-1,3-dioxolan-2-yl)acetonitrile | 1,3-Dioxolane + acetonitrile | Phenyl at C2, nitrile at side chain | Rigid bicyclic system; polar nitrile |

| 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile | Benzodioxole (1,3-dioxaindane) | Methyl group at C2, nitrile | Aromatic-fused dioxolane; lipophilic |

| 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile | Dioxoisoindoline + acetonitrile | Nitrile adjacent to dioxoisoindolinone | Electron-withdrawing carbonyl groups |

| Propiconazole (CAS 60207-90-1) | 1,3-Dioxolane + triazole | Dichlorophenyl, propyl, triazole | Agrochemical applications (fungicide) |

Physicochemical Properties

Table 2: Physicochemical Data

| Compound | Molecular Weight | Solubility (Predicted) | Reactivity |

|---|---|---|---|

| (2-Phenyl-1,3-dioxolan-2-yl)acetonitrile | 243.11 (derivative) | Moderate in acetonitrile | Nucleophilic addition at nitrile |

| 2-(1,3-Dioxaindan-5-yl)-2-methylpropanenitrile | 189.21 | High in organic solvents | Stabilized by aromatic dioxole |

| Propiconazole | 342.2 | Low aqueous solubility | Triazole-mediated enzyme inhibition |

Stability and Hazard Profiles

- 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile : Classified as hazardous (GHS Category 6.1) due to acute toxicity .

- (2-Phenyl-1,3-dioxolan-2-yl)acetonitrile: No explicit hazards reported, though nitriles generally require careful handling.

Key Research Findings

Ultrasound Enhancement : Ultrasound irradiation significantly improves reaction efficiency in triazole-acetonitrile hybrids, reducing time from hours to minutes .

Regioselectivity : Palladium-catalyzed coupling of (2-Phenyl-1,3-dioxolan-2-yl)acetonitrile derivatives achieves high regioselectivity (6:1), critical for drug design .

Biological Targeting : Structural analogs like propiconazole demonstrate the importance of heterocyclic motifs in agrochemical activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.